

Application Notes: (Chloromethyl)cyclopropane in Michael Initiated Ring Closure (MIRC) Reactions

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Compound of Interest		
Compound Name:	[(Chloromethoxy)methyl]cycloprop	
	ane	
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These application notes provide a comprehensive overview of the use of chloromethyl-activated compounds, structurally analogous to (chloromethyl)cyclopropane, in Michael Initiated Ring Closure (MIRC) reactions for the synthesis of highly functionalized cyclopropane derivatives. The methodologies outlined are primarily based on established protocols for chloromethylated isoxazoles and ketones, which serve as excellent models for the application of (chloromethyl)cyclopropane in constructing complex molecular architectures relevant to drug discovery and development.

The cyclopropane motif is a valuable structural component in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] The MIRC reaction is a powerful and versatile strategy for the stereocontrolled synthesis of cyclopropanes.[1][2] This method involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring.

General Reaction Mechanism

The MIRC reaction with a chloromethyl compound proceeds via a sequential Michael addition and intramolecular nucleophilic substitution. A base deprotonates the carbon alpha to the electron-witting group of the chloromethyl reagent, generating a nucleophilic carbanion. This

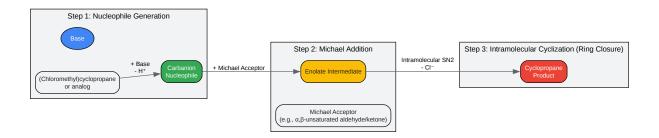


Methodological & Application

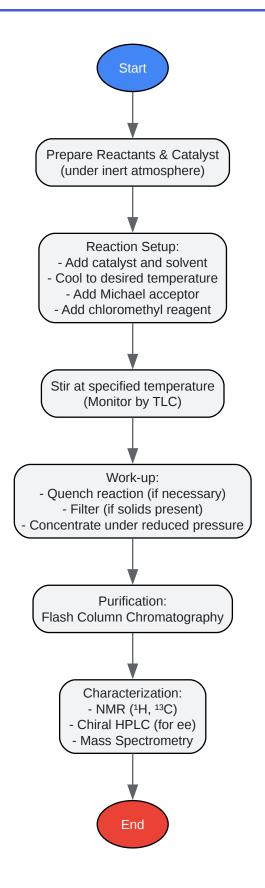
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carbanion then undergoes a Michael addition to an α,β -unsaturated compound. The resulting enolate intermediate subsequently cyclizes via an intramolecular SN2 reaction, displacing the chloride ion to form the cyclopropane ring. The use of chiral catalysts can effectively control the stereochemical outcome of the reaction, leading to enantioenriched products.









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References

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- 2. researchgate.net [researchgate.net]
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